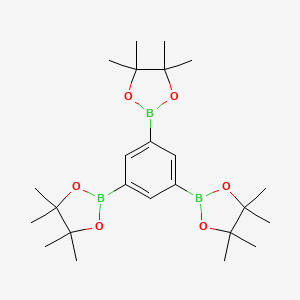

1,3,5-Tris(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benceno

Descripción general

Descripción

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a useful research compound. Its molecular formula is C24H39B3O6 and its molecular weight is 456 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Este compuesto se utiliza ampliamente en reacciones de acoplamiento cruzado de Suzuki-Miyaura , que son cruciales para formar enlaces carbono-carbono en la síntesis orgánica. Los grupos éster borónico del compuesto reaccionan con haluros de arilo en presencia de un catalizador de paladio para formar compuestos biarílicos. Esta reacción es fundamental en la industria farmacéutica para la síntesis de diversas moléculas de fármacos.

Catalizadores de la Reacción de Evolución de Hidrógeno (HER)

Los investigadores han utilizado este compuesto para fabricar un marco orgánico covalente 2D (COF) . Cuando este COF se deposita sobre un electrodo de oro, mejora significativamente la actividad de la reacción de evolución de hidrógeno (HER), potencialmente triplicando la eficiencia en comparación con el oro desnudo. Esta aplicación es crucial en el desarrollo de tecnologías de producción de combustible de hidrógeno eficientes y sostenibles.

Fotovoltaica Orgánica

El compuesto sirve como un enlace aromático en la síntesis de multímeros base de perilendiimida (PDI) retorcidos . Estos multímeros tienen aplicaciones potenciales en la fotovoltaica orgánica debido a sus propiedades electrónicas favorables, ofreciendo una vía para una conversión de energía solar más eficiente.

Polibenzotiadiazoles Conjugados

A través de reacciones de policondensación de acoplamiento cruzado de Suzuki-Miyaura, este compuesto puede usarse para producir polibenzotiadiazoles conjugados . Estos polímeros exhiben propiedades prometedoras para dispositivos optoelectrónicos debido a su estabilidad térmica y naturaleza semiconductora.

Síntesis de Nanopartículas de Polímero Microporoso Conjugado (CMP)

Como reticulante, el éster tris(pinacol) del ácido 1,3,5-bencenotriborónico se utiliza para sintetizar nanopartículas de polímero microporoso conjugado (CMP) . Estas nanopartículas tienen una variedad de aplicaciones, que incluyen almacenamiento de gas, catálisis y como componentes en dispositivos electrónicos.

Reacciones de Boriación

El compuesto participa en reacciones de boriación en el enlace C-H bencílico de los alquilbencenos . En presencia de un catalizador de paladio, forma boronato de bencilo de pinacol, un intermedio clave en la síntesis orgánica y la química medicinal.

Hidroboración de Alquinos y Alquenos

Se utiliza en la hidroboración de alquinos o arilaquinos y alquenos , un proceso que agrega boro a través del enlace múltiple carbono-carbono. Esta reacción es importante para introducir boro en las moléculas, que luego se pueden transformar en varios grupos funcionales.

Preparación de Derivados de Sulfinamida

El compuesto puede reaccionar con trifluoruro de dietilaminosulfuro (DAST) y feniltrifluoroborato de potasio para preparar derivados de sulfinamida . Estos derivados son valiosos en la síntesis de productos farmacéuticos y agroquímicos debido a su actividad biológica.

Propiedades

IUPAC Name |

2-[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39B3O6/c1-19(2)20(3,4)29-25(28-19)16-13-17(26-30-21(5,6)22(7,8)31-26)15-18(14-16)27-32-23(9,10)24(11,12)33-27/h13-15H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOLBYNBPONPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39B3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718345 | |

| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365564-05-2 | |

| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Phenyltriboronic acid, tris(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in the synthesis of the uranium-sorbing material?

A: 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene serves as a crucial building block in the synthesis of the conjugated microporous polymer (CMP) designed for uranium sorption. It undergoes a Suzuki coupling reaction with 2,7-dibromo-9,9′-bis(diethyl propylphosphonate)fluorene. This reaction forms the backbone of the CMP-EP material, which possesses the desired porosity and incorporates the ethylphosphate ligands responsible for binding uranium ions [].

Q2: How does the structure of the resulting CMP-EP material contribute to its uranium sorption capabilities?

A: The Suzuki coupling reaction results in a CMP-EP material with a high surface area due to its microporous structure []. This high surface area provides ample binding sites for uranium. Furthermore, the incorporation of ethylphosphate ligands within the CMP-EP structure is key to its selectivity. These ligands exhibit a strong affinity for uranium(VI) ions, even in the highly acidic environment of HLWs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.